Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate
Brand Name: Vulcanchem
CAS No.: 1000340-05-5
VCID: VC3049742
InChI: InChI=1S/C12H9NO2S/c1-15-12(14)6-10-5-9-4-8(7-13)2-3-11(9)16-10/h2-5H,6H2,1H3
SMILES: COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N
Molecular Formula: C12H9NO2S
Molecular Weight: 231.27 g/mol

Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate

CAS No.: 1000340-05-5

Cat. No.: VC3049742

Molecular Formula: C12H9NO2S

Molecular Weight: 231.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate - 1000340-05-5

Specification

CAS No. 1000340-05-5
Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
IUPAC Name methyl 2-(5-cyano-1-benzothiophen-2-yl)acetate
Standard InChI InChI=1S/C12H9NO2S/c1-15-12(14)6-10-5-9-4-8(7-13)2-3-11(9)16-10/h2-5H,6H2,1H3
Standard InChI Key BZPAQSYXZNZBBG-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N
Canonical SMILES COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N

Introduction

Chemical Identity and Structure

Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate is a benzothiophene derivative characterized by a cyano group at the 5-position of the benzothiophene ring system and an acetate moiety at the 2-position. This unique structural arrangement contributes to its chemical reactivity and biological properties.

Basic Chemical Information

The compound is defined by the following chemical identifiers:

ParameterValue
CAS Number1000340-05-5
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol
IUPAC Namemethyl 2-(5-cyano-1-benzothiophen-2-yl)acetate
Standard InChIInChI=1S/C12H9NO2S/c1-15-12(14)6-10-5-9-4-8(7-13)2-3-11(9)16-10/h2-5H,6H2,1H3
Standard InChIKeyBZPAQSYXZNZBBG-UHFFFAOYSA-N
SMILES NotationCOC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N

Structural Features

The molecular structure comprises several key components:

  • A benzothiophene core structure (fused benzene and thiophene rings)

  • A cyano (C≡N) group at the 5-position of the benzene ring

  • A methyl acetate group (-CH2COOCH3) attached to the 2-position of the thiophene ring

This arrangement of functional groups contributes to the compound's unique chemical reactivity, with the electron-withdrawing cyano group and the electrophilic ester moiety allowing for diverse chemical transformations and interactions with biological targets.

Physical and Chemical Properties

Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate exhibits specific physical and chemical properties that make it valuable for various applications in research and development.

Physical Properties

PropertyDescription
Physical AppearancePale-yellow to yellow-brown solid
Storage StabilityStable at room temperature
SolubilitySoluble in common organic solvents including DMSO, methanol, and acetonitrile

Chemical Reactivity

The compound can undergo various chemical reactions typical of benzothiophenes, esters, and cyano-substituted aromatics:

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions

  • Reduction: The cyano group can be reduced to an amine using appropriate reducing agents

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones

Synthesis Methods

Several synthetic routes have been established for the preparation of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate, with variations in approach depending on the starting materials and desired scale.

Laboratory Synthesis

The most common synthetic approach involves the reaction of 5-cyanobenzo[B]thiophene with methyl bromoacetate in the presence of a base. The reaction typically proceeds as follows:

  • Preparation of 5-cyanobenzo[B]thiophene precursor

  • Deprotonation using a strong base (e.g., potassium carbonate)

  • Nucleophilic substitution with methyl bromoacetate

  • Purification via recrystallization or column chromatography

Alternative Synthetic Routes

Research has explored alternative synthetic pathways, including:

  • Suzuki coupling reactions involving appropriate boronic acids and halogenated precursors

  • Direct functionalization of benzothiophene cores through directed metallation followed by reaction with appropriate electrophiles

  • Construction of the benzothiophene core with pre-installed functional groups

Biological Activities and Mechanisms

Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate demonstrates several biological activities that make it relevant for pharmaceutical research and development.

Anticancer Properties

Research has shown that benzothiophene derivatives similar to Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate exhibit antiproliferative activities against various cancer cell lines. The activity appears to involve:

  • Modulation of nuclear receptors, including androgen receptors

  • Inhibition of enzymes involved in tumor growth

  • Selective toxicity toward cancer cells with limited effects on normal cells

Table 1: Anticancer Activity of Benzothiophene Derivatives Compared to Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate

CompoundCancer Cell LineIC50 (μM)
Benzothiophene derivative AProstate cancer12.5
Benzothiophene derivative BLung cancer15.0
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetateBreast cancerUnder investigation

Enzyme Inhibition

Studies have indicated that Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and structurally related compounds can inhibit specific enzymes involved in disease processes:

  • N-myristoyltransferase (NMT) inhibition, which is relevant for parasitic diseases and certain cancer types

  • Inhibition of specific proteases involved in protein secretion pathways

  • Potential inhibition of botulinum neurotoxin A light chain (BoNT/A LC) endopeptidase, as observed with structurally similar compounds

Anti-inflammatory Mechanisms

Preliminary research suggests anti-inflammatory properties through:

  • Inhibition of pro-inflammatory cytokine secretion

  • Disruption of inflammatory signaling pathways

  • Modulation of specific proteins involved in the inflammatory response

Applications in Research and Development

The unique structural features and biological activities of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate have led to its application in multiple research domains.

Pharmaceutical Development

Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate serves as a key intermediate in drug discovery:

  • Building block for the development of novel anticancer agents

  • Precursor for anti-inflammatory drug candidates

  • Starting material for compounds targeting specific enzyme systems

Material Science and Organic Electronics

The compound contributes to research in advanced materials:

  • Component in the fabrication of organic semiconductors

  • Contributor to the performance of organic light-emitting diodes (OLEDs)

  • Material for organic solar cells with specific optical and electronic characteristics

Agrochemical Research

Applications in agricultural chemistry include:

  • Precursor for herbicides targeting specific plant pathways

  • Building block for pesticides with selective activity

  • Research tool for developing crop protection agents

Comparative Analysis with Similar Compounds

Understanding the relationship between Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and structurally related compounds provides insight into structure-activity relationships.

Comparison with Other Benzothiophene Derivatives

Table 2: Comparative Analysis of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and Related Compounds

CompoundStructural DifferenceNotable PropertiesApplications
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetateReference compoundAnticancer potential, enzyme inhibitionPharmaceutical research, materials science
Methyl thiophen-2-acetateLacks benzene ring and cyano groupSimpler structure, different reactivityFragrance chemistry, simpler building block
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetateContains thiazole instead of benzothiopheneDifferent biological target profileAlternative pharmaceutical applications
Methyl 2-(5-bromobenzo[B]thiophen-2-YL)acetateBromine instead of cyano groupDifferent electronic propertiesVersatile synthetic intermediate

Structure-Activity Relationships

Studies of the structure-activity relationships reveal:

  • The cyano group significantly enhances biological activity compared to other substituents

  • The methyl acetate moiety at the 2-position is crucial for many biological activities

  • Modifications to the benzothiophene core can dramatically alter biological target selectivity

Recent Research Findings

Recent scientific investigations have expanded our understanding of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and related compounds.

Mechanistic Studies

Research has elucidated mechanisms of action:

  • Inhibition of specific protein secretion pathways by targeting the Sec61 translocon

  • Selective activity against cancer cell lines with minimal effects on normal cells

  • Specific enzyme interactions that modify cellular responses relevant to tumor growth inhibition

Novel Applications

Emerging applications include:

  • Component in fragment-based differential targeting of protein-protein interaction stabilizer interfaces

  • Potential use in development of botulinum neurotoxin inhibitors

  • Application in synthesis of thieno-fused nitrogen and oxygen heterocycles with potential pharmaceutical applications

Future Research Directions

The ongoing investigation of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate suggests several promising research directions.

Medicinal Chemistry Opportunities

Future research may focus on:

  • Development of more potent derivatives through systematic structural modifications

  • Expansion of therapeutic applications beyond current targets

  • Improvement of pharmacokinetic properties for drug development purposes

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